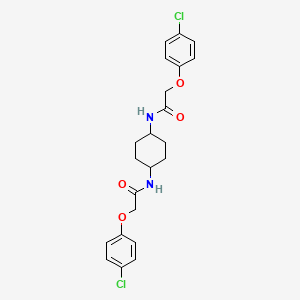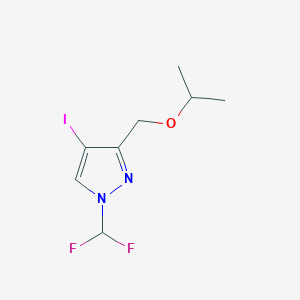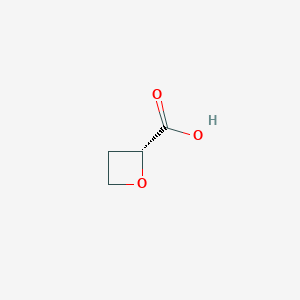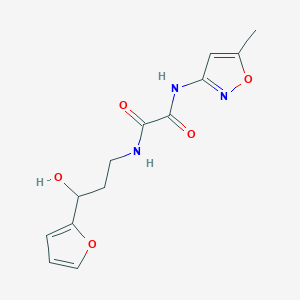
ISRIB
描述
ISRIB, or Integrated Stress Response Inhibitor, is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. It was discovered in the laboratory of Peter Walter at the University of California, San Francisco. This compound is known for its ability to reverse the effects of eukaryotic translation initiation factor 2 alpha phosphorylation, which is a key regulatory mechanism in the integrated stress response pathway .
科学研究应用
ISRIB has a wide range of scientific research applications, including:
Neurodegenerative Diseases: This compound has shown potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis by restoring memory formation and cognitive function
Traumatic Brain Injury: Studies have demonstrated that this compound can improve cognitive function and memory in mice with traumatic brain injuries.
Cancer Research: This compound has been investigated for its potential to enhance the efficacy of cancer treatments by modulating the integrated stress response pathway.
Aging: This compound has been shown to reduce age-related cognitive decline and improve memory in aged mice.
作用机制
Target of Action
The primary target of Isrib (Integrated Stress Response Inhibitor) is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor that plays a crucial role in protein synthesis . It is the target of several stress-sensing kinases that converge on a common target, serine 51 in eukaryotic translation initiation factor alpha (eIF2α), eliciting both global and gene-specific translational effects .
Mode of Action
This compound operates by binding to the active structure of eIF2B . This binding prevents the structural changes of eIF2B due to “phosphorylated eIF2,” i.e., the inhibitor of eIF2B produced in a stress environment, into an inhibitory form . As a result, this compound suppresses the progression of the Integrated Stress Response (ISR) pathway .
Biochemical Pathways
This compound affects the Integrated Stress Response (ISR) pathway . The ISR pathway is activated by diverse stress-sensing kinases that converge on a common target, serine 51 in eIF2α . This compound reverses the effects of eIF2α phosphorylation on translation and stress granule assembly . It has been shown that this compound substantially reversed the translational effects elicited by phosphorylation of eIF2α .
Pharmacokinetics
This compound has a half-life of eight hours in plasma and readily crosses the blood-brain barrier . This indicates that this compound has good bioavailability for in vivo studies .
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It has been found to restore memory function months after traumatic brain injury, reverse cognitive impairments in Down Syndrome, prevent noise-related hearing loss, fight certain types of prostate cancer, and even enhance cognition in healthy animals . Furthermore, this compound treatment also corrects spatial memory deficits and improves working memory in aged mice .
Action Environment
The action of this compound is influenced by the cellular stress environment. This compound works by rebooting cells’ protein production machinery after it gets throttled by one of these stress responses – a cellular quality control mechanism called the integrated stress response (ISR) . This mechanism is critical for weeding out misbehaving cells, but if stuck in the on position in a tissue like the brain, it can lead to serious problems .
生化分析
Biochemical Properties
ISRIB interacts with eIF2B, a dedicated guanine nucleotide exchange factor for eIF2, the GTPase that is essential to initiate mRNA translation . This compound reverses the effects of eIF2α phosphorylation, thereby making cells resistant to the effects of eIF2α phosphorylation .
Cellular Effects
This compound has been shown to enhance long-term memory in rodents . It also rescues the stability and activity of Vanishing White Matter Disease eIF2B mutant complexes . This compound makes cells resistant to the effects of eIF2α phosphorylation .
Molecular Mechanism
This compound binds in a deep cleft within decameric human eIF2B . It substantially reverses the translational effects elicited by phosphorylation of eIF2α . This compound also blocks activation of the ISR in cells carrying these mutations .
Temporal Effects in Laboratory Settings
It has been shown that this compound can restore the residual catalytic activity of eIF2B to wild-type levels .
Dosage Effects in Animal Models
In rodents, this compound enhances cognition and corrects cognitive deficits after brain injury . The effects of different dosages of this compound in animal models have not been fully explored yet.
Metabolic Pathways
This compound is involved in the integrated stress response (ISR) signaling pathway . This pathway inhibits eIF2B activity, attenuates global protein synthesis, and upregulates a set of stress-response proteins .
Transport and Distribution
It is known that this compound binds to eIF2B, which is located in the cytoplasm .
Subcellular Localization
This compound is likely to be localized in the cytoplasm, where it interacts with eIF2B
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ISRIB involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as chlorophenoxy and acetamide are introduced through nucleophilic substitution and amidation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
ISRIB undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions can occur at the amide groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can take place at the chlorophenoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenoxy compounds .
相似化合物的比较
Similar Compounds
Uniqueness of this compound
This compound is unique in its ability to cross the blood-brain barrier and its potent effects on cognitive function and memory. Unlike other compounds, this compound directly targets eIF2B, making it a highly specific and effective inhibitor of the integrated stress response pathway .
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512517.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2512518.png)
methanone](/img/structure/B2512519.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2512526.png)

![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)
![3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2512534.png)
![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)


